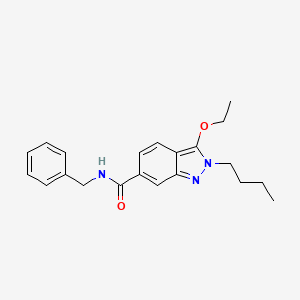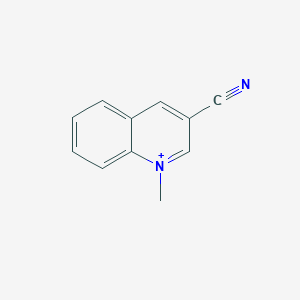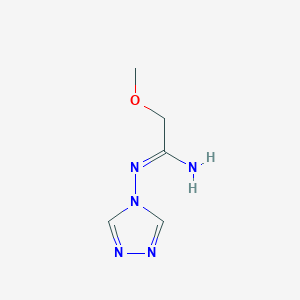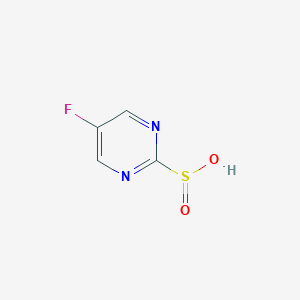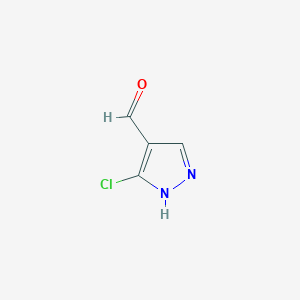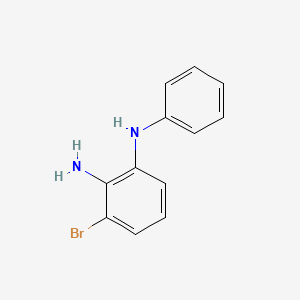![molecular formula C12H18N4O2 B13108117 N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide](/img/structure/B13108117.png)
N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(trans-4-Amino-4-(hydroxymethyl)cyclohexyl)pyrazine-2-carboxamide is a complex organic compound that features a cyclohexyl ring substituted with an amino and hydroxymethyl group, linked to a pyrazine ring via a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(trans-4-Amino-4-(hydroxymethyl)cyclohexyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of trans-4-Aminocyclohexanol, which is then reacted with pyrazine-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of coupling reagents and catalysts to facilitate the formation of the carboxamide bond.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N-(trans-4-Amino-4-(hydroxymethyl)cyclohexyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
- Oxidation of the hydroxymethyl group yields a carboxylic acid derivative.
- Reduction of the carboxamide group results in an amine derivative.
- Substitution reactions can yield various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(trans-4-Amino-4-(hydroxymethyl)cyclohexyl)pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(trans-4-Amino-4-(hydroxymethyl)cyclohexyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The pyrazine ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
trans-4-Aminocyclohexanol: Shares the cyclohexyl ring with an amino group but lacks the pyrazine and carboxamide groups.
Pyrazine-2-carboxamide: Contains the pyrazine and carboxamide groups but lacks the cyclohexyl ring.
Uniqueness: N-(trans-4-Amino-4-(hydroxymethyl)cyclohexyl)pyrazine-2-carboxamide is unique due to its combination of a cyclohexyl ring with both amino and hydroxymethyl groups, linked to a pyrazine ring via a carboxamide group. This unique structure allows for a diverse range of chemical reactions and interactions, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H18N4O2 |
|---|---|
Molecular Weight |
250.30 g/mol |
IUPAC Name |
N-[4-amino-4-(hydroxymethyl)cyclohexyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H18N4O2/c13-12(8-17)3-1-9(2-4-12)16-11(18)10-7-14-5-6-15-10/h5-7,9,17H,1-4,8,13H2,(H,16,18) |
InChI Key |
ZMZCQWUVDSTNBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=NC=CN=C2)(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


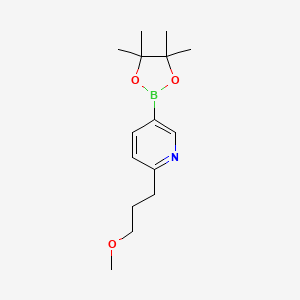
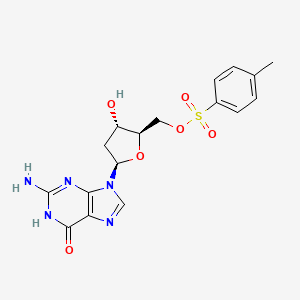
![3-(2,6-Difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13108048.png)
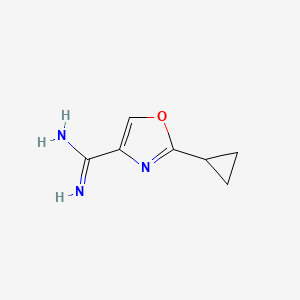
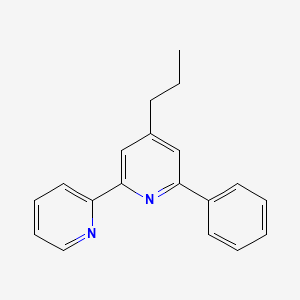
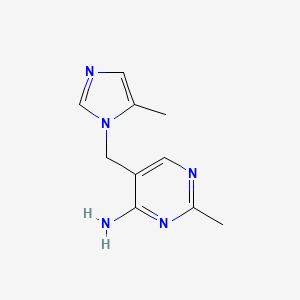
![4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13108079.png)
